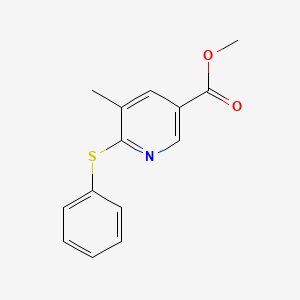

Methyl 5-methyl-6-(phenylthio)nicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO2S |

|---|---|

Molecular Weight |

259.33 g/mol |

IUPAC Name |

methyl 5-methyl-6-phenylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C14H13NO2S/c1-10-8-11(14(16)17-2)9-15-13(10)18-12-6-4-3-5-7-12/h3-9H,1-2H3 |

InChI Key |

JYNPNLRYGXNPPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1SC2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Methyl 5 Methyl 6 Phenylthio Nicotinate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of Methyl 5-methyl-6-(phenylthio)nicotinate is expected to exhibit a number of characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present, usually in the 1250-1000 cm⁻¹ region.

Aromatic C-H stretching vibrations from both the pyridine (B92270) and phenyl rings are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring and the C=C stretching of the phenyl ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The presence of the C-S (carbon-sulfur) bond is more difficult to assign definitively as its stretching vibration is typically weak and falls in the 800-600 cm⁻¹ region. researchgate.net

Table 2: Predicted Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Ester C=O | Stretch | 1720-1740 (Strong) | Weak |

| Aromatic C=C/C=N | Stretch | 1600-1450 (Medium-Strong) | Strong |

| Ester C-O | Stretch | 1250-1100 (Strong) | Medium |

| Aromatic C-H | Stretch | 3100-3000 (Medium) | Strong |

| Aliphatic C-H (Methyl) | Stretch | 2980-2950 (Medium) | Medium |

| C-S | Stretch | 800-600 (Weak) | Strong |

This table provides predicted data based on established group frequencies for similar chemical structures. chemicalbook.com

While IR spectroscopy is excellent for identifying polar functional groups, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective in characterizing the vibrations of the aromatic rings and the C-S bond. The symmetric breathing modes of the pyridine and phenyl rings would be expected to produce strong signals in the Raman spectrum. The C-S stretching vibration, which is often weak in the IR spectrum, should give a more readily identifiable signal in the Raman spectrum. The combination of IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational modes, aiding in a comprehensive structural elucidation.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the presence of the substituted pyridine and phenyl rings. The pyridine ring itself exhibits characteristic absorptions, which are further influenced by the attached substituents. sielc.comresearchgate.net The ester group, the methyl group, and the phenylthio group all act as auxochromes, modifying the absorption maxima (λ_max) and the molar absorptivity (ε).

The phenylthio group, with its lone pair of electrons on the sulfur atom, can participate in resonance with the pyridine ring, acting as an electron-donating group. This extended conjugation is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted methyl nicotinate (B505614). The methyl group at position 5 will also have a minor electronic effect. The spectrum will likely show multiple absorption bands corresponding to the different electronic transitions within the conjugated system.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λ_max (nm) | Origin |

| π → π | ~260-280 | Phenyl ring and pyridine ring transitions |

| π → π | ~300-340 | Extended conjugation involving the phenylthio group |

This table contains predicted values based on the electronic effects of substituents on aromatic systems. researchgate.net

UV-Vis spectrophotometry can be employed for the quantitative analysis of this compound, provided a suitable chromophore is present. The intensity of the absorption is directly proportional to the concentration of the compound in solution, as described by the Beer-Lambert law.

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λ_max). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is valuable for determining the concentration of the compound in various samples, provided there are no interfering substances that absorb at the same wavelength.

Computational Chemistry and Theoretical Studies of Methyl 5 Methyl 6 Phenylthio Nicotinate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is particularly popular for calculating the ground-state properties of molecules due to its favorable balance of accuracy and computational cost. DFT calculations could, in principle, be used to optimize the geometry of Methyl 5-methyl-6-(phenylthio)nicotinate and determine its minimum energy conformation. Such calculations would provide insights into the planarity of the pyridine (B92270) ring, the orientation of the methyl and phenylthio substituents, and the conformation of the methyl ester group. Studies on related molecules, such as 6-methylnicotinic acid, have utilized DFT to determine their equilibrium geometry and other molecular properties. substack.comtudelft.nl

Despite the utility of this method, specific DFT calculations for the ground state properties of this compound have not been reported in the available scientific literature.

Ab Initio Methods for High-Accuracy Calculations

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, especially for smaller molecules. They are often used to benchmark other, less computationally expensive methods like DFT. For a molecule like this compound, ab initio calculations could yield precise information about its electronic energy and wave function.

However, no published research detailing the application of ab initio methods for high-accuracy calculations on this compound could be located.

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. Basis sets are sets of mathematical functions used to build molecular orbitals. Larger basis sets, such as those of the Pople type (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), generally provide more accurate results at a higher computational cost. substack.comtudelft.nl

The choice of the exchange-correlation functional in DFT is also crucial. Common functionals include B3LYP, PBE0, and M06-2X, each with its own strengths and weaknesses for different types of chemical problems. The selection of an appropriate functional and basis set would be a critical first step in any computational study of this compound. For instance, studies on other pyridine derivatives have employed the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization. arxiv.org

There are no specific studies available that discuss the selection and application of basis sets and exchange-correlation functionals for computational analyses of this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

Analysis of Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons, acting as a nucleophile. researchgate.net The energy of the HOMO (E_HOMO) is related to the ionization potential of the molecule. A higher E_HOMO indicates a greater tendency to donate electrons. For this compound, the HOMO would likely be distributed over the electron-rich regions of the molecule, such as the phenylthio group and the pyridine ring.

A detailed analysis of the HOMO's energy and spatial distribution for this compound would provide valuable information about its nucleophilic character and potential sites for electrophilic attack. However, no such analysis has been published.

Evaluation of Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital that is empty of electrons and is associated with the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net The energy of the LUMO (E_LUMO) is related to the electron affinity of the molecule. A lower E_LUMO suggests a greater ability to accept electrons. The distribution of the LUMO in this compound would indicate the most probable sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. While FMO theory is a standard component of computational studies on novel compounds, specific calculations of the HOMO, LUMO, and the HOMO-LUMO gap for this compound are not available in the scientific literature.

Relationship between FMOs and Chemical Reactivity

There is currently no published data available regarding the Frontier Molecular Orbitals (HOMO and LUMO) and the resulting energy gap for this compound. Such data would be essential for predicting its kinetic stability and reactivity patterns.

Molecular Electrostatic Potential (MEP) Surface Analysis

Identification of Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) surface map for this compound is not available in the current body of scientific literature. This analysis would be required to visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Prediction of Non-Covalent Interactions

Without MEP analysis or other specific computational studies, a detailed prediction of the non-covalent interactions that this compound may engage in cannot be accurately provided.

Conformational Analysis and Potential Energy Surfaces

Rotational Barriers and Conformational Isomers

There are no available studies on the conformational analysis of this compound. Consequently, information regarding the rotational barriers around its key single bonds and the relative stabilities of its potential conformational isomers is not known.

Intermolecular Interactions and Aggregation Behavior

Detailed research into the intermolecular interactions and potential aggregation behavior of this compound, which would be informed by conformational and electronic structure analysis, has not been found.

Spectroscopic Property Simulations

Computational methods, particularly those rooted in density functional theory (DFT), have become indispensable tools in modern chemistry for predicting the spectroscopic properties of novel molecules. These theoretical approaches allow for the simulation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis), providing valuable insights that can aid in the structural elucidation and characterization of newly synthesized compounds. However, for the specific compound, this compound, there is a notable absence of published research in the public domain detailing such computational spectroscopic studies.

Extensive searches of scientific literature and chemical databases have not yielded any specific theoretical or experimental studies focused on the simulation of the spectroscopic properties of this compound. Consequently, the following sections, which are designed to detail the computational prediction of its NMR, IR, and UV-Vis spectra, cannot be populated with specific research findings, data tables, or comparisons to experimental data as such information is not currently available.

While computational studies on related but structurally distinct molecules, such as methyl nicotinate (B505614) and its derivatives, have been reported, the strict focus of this article on this compound prevents the inclusion of such data as a proxy. nih.gov The unique substitution pattern of the target compound, featuring a methyl group at the 5-position and a phenylthio group at the 6-position of the pyridine ring, would significantly influence its electronic structure and, therefore, its spectroscopic characteristics, making extrapolations from simpler analogues scientifically unsound for a detailed analysis.

Computational Prediction of NMR Parameters

There are currently no published studies detailing the computational prediction of ¹H and ¹³C NMR chemical shifts or coupling constants for this compound. Such a study would typically involve geometry optimization of the molecule's conformational space followed by the application of methods like Gauge-Including Atomic Orbital (GIAO) to calculate the isotropic shielding values, which are then converted into chemical shifts. Without these foundational calculations, a data table of predicted NMR parameters cannot be generated.

Simulated IR and UV-Vis Spectra Comparison with Experimental Data

Chemical Reactivity and Derivatization Pathways of Methyl 5 Methyl 6 Phenylthio Nicotinate

Reactions Involving the Pyrindine Nitrogen Atom

The lone pair of electrons on the pyridine (B92270) nitrogen atom makes it a key site for electrophilic attack and other reactions.

Protonation and Lewis Acid-Base Interactions

The pyridine nitrogen in Methyl 5-methyl-6-(phenylthio)nicotinate is basic and can readily undergo protonation in the presence of acids to form a pyridinium (B92312) salt. The basicity of the nitrogen is influenced by the electronic effects of the substituents on the pyridine ring. The methyl group at the 5-position is weakly electron-donating, which slightly increases the electron density on the nitrogen. Conversely, the ester and phenylthio groups can be electron-withdrawing, which may reduce the basicity of the nitrogen atom.

In addition to protonation, the nitrogen atom can act as a Lewis base, coordinating with various Lewis acids. This interaction is fundamental in many catalytic processes and further derivatizations.

N-Oxidation and Quaternization Reactions

N-Oxidation

The pyridine nitrogen can be oxidized to form the corresponding N-oxide. wikipedia.orgyoutube.com This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. youtube.com The resulting N-oxide is a versatile intermediate. For instance, nicotinic acid N-oxide is a precursor in the synthesis of pharmaceuticals like niflumic acid. wikipedia.org The electronic nature of the substituents on the pyridine ring can influence the ease of N-oxidation. While electron-donating groups generally favor this reaction, strongly electron-withdrawing groups can make it more difficult. nih.gov The in vivo metabolic N-oxidation of 3-substituted pyridines has also been observed in various animal species. nih.gov

Quaternization

The nitrogen atom can also react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, introduces a positive charge on the nitrogen and further modifies the electronic properties of the pyridine ring. The reactivity of the nitrogen towards quaternization is also subject to the electronic and steric effects of the ring substituents.

Transformations of the Ester Moiety

The methyl ester group at the 3-position of the pyridine ring is a key functional handle for a variety of chemical transformations.

Hydrolysis to the Corresponding Nicotinic Acid Analogues

The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-methyl-6-(phenylthio)nicotinic acid.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with a dilute mineral acid, such as sulfuric acid, in the presence of water. youtube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves treating the ester with a strong base like sodium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. youtube.com

Studies on the alkaline hydrolysis of substituted methyl nicotinates have shown that the reaction rates are influenced by the electronic effects of the substituents. researchgate.net

| Reaction | Reagents | Product | Reference |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄, H₂O, Heat | 5-methyl-6-(phenylthio)nicotinic acid | youtube.com |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | 5-methyl-6-(phenylthio)nicotinic acid | youtube.com |

Transamidation and Amidification Reactions

The ester group can be converted to an amide through reaction with an amine. This process, known as aminolysis or transamidation, can be facilitated by heat or catalysis. Recent advancements have shown that enzymes, such as Novozym® 435 from Candida antarctica, can effectively catalyze the amidation of methyl nicotinate (B505614) derivatives with various amines in high yields under mild conditions. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical methods. nih.gov Additionally, nicotinic acid can be converted to an acyl chloride, which then reacts with an amine to form the desired amide. mdpi.com

| Reaction | Reagents/Catalyst | Product | Reference |

| Enzymatic Amidation | Amine (e.g., R-NH₂), Novozym® 435 | N-substituted-5-methyl-6-(phenylthio)nicotinamide | nih.gov |

| Acyl Chloride Route | 1. SOCl₂ or (COCl)₂ 2. Amine (R-NH₂) | N-substituted-5-methyl-6-(phenylthio)nicotinamide | mdpi.com |

Reduction to Alcohols or Aldehydes

The methyl ester can be reduced to the corresponding primary alcohol, (5-methyl-6-(phenylthio)pyridin-3-yl)methanol, or to the aldehyde, 5-methyl-6-(phenylthio)nicotinaldehyde.

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce esters to primary alcohols. The reaction is usually carried out in an anhydrous ether solvent.

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures.

The choice of reducing agent and reaction conditions is crucial for achieving the desired product selectivity.

| Desired Product | Reagent | Typical Conditions |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether |

| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78 °C) |

Reactions at the Methyl Group (C-5 Position)

The methyl group at the C-5 position of the pyridine ring is analogous to the methyl group of picoline and is susceptible to reactions typical of alkyl groups attached to an aromatic system, such as oxidation and halogenation.

The oxidation of alkyl side chains on pyridine rings is a known transformation, typically yielding the corresponding carboxylic acid. For the methyl group at the C-5 position of this compound, oxidation would convert it into a carboxylic acid group, resulting in a pyridine-3,5-dicarboxylic acid derivative. This reaction generally requires strong oxidizing agents.

However, a significant challenge in the selective oxidation of the C-5 methyl group is the presence of the phenylthio substituent at the C-6 position. The sulfur atom in the phenylthio group is highly susceptible to oxidation, readily forming a sulfoxide (B87167) and subsequently a sulfone. jchemrev.comresearchgate.net Therefore, any attempt to oxidize the C-5 methyl group would likely lead to concurrent or preferential oxidation at the sulfur atom.

Achieving selective oxidation of the methyl group would necessitate a carefully chosen oxidant that is unreactive towards the sulfide (B99878) or the use of a protective group strategy for the sulfur atom. Research on related compounds, such as 5-ethyl-2-methylpyridine, has shown that oxidation can sometimes be selective, though these reactions are often carried out under harsh conditions which may not be compatible with all functional groups present in the target molecule.

The introduction of a halogen atom to the methyl group at the C-5 position can be accomplished through free-radical halogenation. This type of reaction, often referred to as side-chain or benzylic halogenation, involves the use of a halogenating agent in the presence of a radical initiator or under UV irradiation. Common reagents for this transformation include N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), with a radical initiator like azobisisobutyronitrile (AIBN).

This process would convert the C-5 methyl group into a halomethyl (CH₂X), dihalomethyl (CHX₂), or trihalomethyl (CX₃) group, depending on the reaction conditions and the stoichiometry of the halogenating agent. These resulting halomethyl derivatives are versatile synthetic intermediates, which can be used for subsequent nucleophilic substitution or elimination reactions to introduce further functionality. High temperatures during the reaction could potentially lead to side reactions. google.com

Transformations of the Phenylthio Group

The phenylthio group is a versatile functional handle that can undergo a range of transformations, including oxidation of the sulfur atom, cleavage of the carbon-sulfur bond, and electrophilic substitution on the phenyl ring.

The sulfur atom of the phenylthio group is readily oxidized to form the corresponding sulfoxide and, upon further oxidation, the sulfone. This is one of the most common and predictable reactions for this class of compounds. jchemrev.com The oxidation level can often be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.org

Selective Oxidation to Sulfoxide: Mild oxidizing agents or a stoichiometric amount of a stronger oxidant can achieve selective conversion to the sulfoxide. Reagents like meta-chloroperoxybenzoic acid (m-CPBA), sodium periodate (B1199274), or a controlled amount of hydrogen peroxide are frequently used. jchemrev.com Biocatalytic methods using microorganisms have also been employed for the selective oxidation of sulfides. orientjchem.org

Oxidation to Sulfone: Stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the sulfone. organic-chemistry.org Common reagents for this full oxidation include potassium permanganate (B83412), Oxone®, or hydrogen peroxide in the presence of a metal catalyst like sodium tungstate. researchgate.netorganic-chemistry.org The conversion of the sulfide to a sulfone can be part of a multi-step synthesis to create substituted pyridines, where the sulfone acts as a leaving group. nih.gov

Table 1: Common Reagents for the Oxidation of Aryl Sulfides

| Oxidation Product | Reagent(s) | Typical Conditions | Selectivity |

|---|---|---|---|

| Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | 1 equivalent, low temperature | High for sulfoxide |

| Sodium periodate (NaIO₄) | Aqueous/organic solvent | High for sulfoxide | |

| Hydrogen peroxide (H₂O₂) | Stoichiometric amount, often uncatalyzed or with specific catalysts | Good for sulfoxide | |

| Sulfone | Hydrogen peroxide (H₂O₂) | Excess, often with Na₂WO₄ catalyst | High for sulfone |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous/organic solvent, often with wet alumina | High for sulfone | |

| Potassium permanganate (KMnO₄) | Varies, can be harsh | High for sulfone |

The carbon-sulfur bond of the phenylthio group can be cleaved to remove the sulfur-containing moiety entirely. The most common method for this transformation is reductive desulfurization using Raney Nickel. This reaction replaces the phenylthio group with a hydrogen atom, which in this case would yield Methyl 5-methylnicotinate. This method is highly effective for the complete removal of thioether groups.

Other methods for C-S bond cleavage exist, including the use of other reducing agents or transition-metal-catalyzed reactions. For instance, studies on pyridine-2-thiol (B7724439) have shown that C-S bond cleavage can be achieved using dinuclear platinum or palladium complexes under a hydrogen atmosphere, though this is a highly specialized method. nih.gov

The phenyl ring of the phenylthio group is susceptible to electrophilic aromatic substitution. The sulfur atom acts as an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the sulfur atom. In contrast, the pyridine ring is an electron-deficient system and is generally deactivated towards electrophilic attack, making it less reactive under standard electrophilic substitution conditions. youtube.com

Therefore, reactions such as halogenation can be performed selectively on the phenyl ring. Treating this compound with an electrophilic halogen source, such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), would be expected to yield mono- or poly-halogenated products on the phenyl ring. wikipedia.org The reaction's regioselectivity would be directed to the ortho and para positions. Such reactions are fundamental for functionalizing arenes but can require harsh conditions for deactivated systems. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less reactive towards electrophilic aromatic substitution (EAS). quimicaorganica.orggcwgandhinagar.comyoutube.comyoutube.com The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, and under the strongly acidic conditions often required for EAS, the nitrogen is protonated, further deactivating the ring to a significant extent. gcwgandhinagar.comrsc.org

In the case of this compound, the pyridine ring is substituted with an electron-donating methyl group at C-5, an electron-withdrawing methyl ester at C-3, and a phenylthio group at C-6. The methyl group at C-5 is an activating group and directs electrophiles to the ortho and para positions (C-4 and C-6, respectively). The methyl nicotinate group is deactivating and meta-directing. The phenylthio group can be weakly activating or deactivating depending on the reaction conditions, but typically directs ortho and para.

Considering the combined electronic effects, electrophilic attack is highly disfavored. The strong deactivation by the pyridinium nitrogen (under acidic conditions) and the C-3 ester group makes typical EAS reactions like nitration or halogenation challenging and likely to require harsh conditions with poor yields. youtube.comyoutube.com If a reaction were to occur, the directing effects of the substituents would compete, but the inherent deactivation of the ring is the dominant factor.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) , particularly when a good leaving group is present at an activated position (ortho or para to an electron-withdrawing group). nih.govyoutube.comopenstax.orgresearchgate.netlibretexts.orgrsc.org In this compound, the phenylthio group is at the C-6 position. While the phenylthiolate anion can act as a leaving group, it is not as effective as halides. The reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. openstax.orgresearchgate.netlibretexts.org The nitrogen atom of the pyridine ring and the C-3 ester group both contribute to this stabilization. Therefore, nucleophilic displacement of the phenylthio group by strong nucleophiles is a plausible reaction pathway, though it may require elevated temperatures.

Table 1: Predicted Aromatic Substitution Reactivity

| Reaction Type | Plausibility | Predicted Regioselectivity | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Low | N/A (unlikely to proceed) | The pyridine nitrogen and C-3 ester group are strongly deactivating, making the ring resistant to electrophilic attack. gcwgandhinagar.comrsc.org |

| Nucleophilic Aromatic Substitution | Moderate | C-6 | The phenylthio group can act as a leaving group, and the reaction is facilitated by the electron-withdrawing nature of the pyridine ring and the C-3 ester. |

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Their application to this compound primarily depends on the ability of the C-S bond to undergo oxidative addition to a metal catalyst.

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. researchgate.netmdpi.com The direct use of a thioether as a coupling partner in a Suzuki reaction is not standard, as the C-S bond is generally less reactive towards oxidative addition than C-halogen or C-OTf bonds.

However, significant advances in catalyst development have enabled the use of alternative coupling partners. Nickel-catalyzed Suzuki-Miyaura couplings, for instance, have been shown to be effective for a broader range of substrates, including some phenol (B47542) derivatives. nih.govnih.gov While there is no direct literature on the Suzuki coupling of this compound, it is conceivable that under specific nickel or palladium-catalyzed conditions designed for C-S bond activation, a coupling reaction could occur. More commonly, for a Suzuki reaction to be performed on this scaffold, the phenylthio group would first need to be converted into a more traditional leaving group like a bromide or triflate.

If the goal were to functionalize the C-5 position via Suzuki coupling, a different synthetic precursor, such as Methyl 5-bromo-6-(phenylthio)nicotinate, would be required. The Suzuki coupling of 5-bromonicotinic acid derivatives is a well-established method for introducing aryl or other groups at this position. researchgate.net

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org Similar to the Suzuki reaction, the direct use of an aryl thioether as the electrophile is not typical. The Heck reaction generally relies on more reactive leaving groups. Therefore, direct Heck coupling at the C-6 position of this compound is unlikely under standard conditions.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Interestingly, recent research has demonstrated the feasibility of a desulfitative Sonogashira-type cross-coupling of (hetero)aryl thioethers. acs.orgnih.gov This reaction allows for the direct coupling of a terminal alkyne with an aryl thioether, with the C-S bond being cleaved in the process. One study reported the successful coupling of various terminal alkynes with 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones using a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) cocatalyst. acs.org This suggests that a similar transformation could potentially be applied to this compound.

Table 2: Potential Cross-Coupling Reactions and Conditions

| Reaction | Substrate Modification Required? | Potential Catalyst System | Notes |

|---|---|---|---|

| Suzuki-Miyaura | Likely (conversion of -SPh to -Br or -OTf) | Pd(PPh₃)₄, base (e.g., Na₂CO₃, K₃PO₄) | Standard Suzuki conditions require a halide or triflate leaving group. |

| Heck | Likely (conversion of -SPh to -Br or -OTf) | Pd(OAc)₂, phosphine (B1218219) ligand, base | Direct Heck coupling with thioethers is not a standard transformation. organic-chemistry.org |

| Sonogashira | Potentially No | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) acs.org | Desulfitative Sonogashira-type coupling of aryl thioethers has been reported, offering a potential direct route for alkynylation. acs.orgnih.gov |

Mechanistic Investigations of Chemical Transformations Involving Methyl 5 Methyl 6 Phenylthio Nicotinate

Kinetic Studies of Key Reactions

No kinetic data for reactions involving Methyl 5-methyl-6-(phenylthio)nicotinate has been found in the public domain. Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative insights into reaction rates, the influence of reactant concentrations, temperature effects, and the presence of catalysts.

Should such data become available, a typical presentation would include:

Rate Constant Measurement: The specific rate constant (k) for key transformations would be reported at given temperatures.

Activation Parameters: Arrhenius plots (ln(k) vs. 1/T) would be constructed from temperature-dependent kinetic data to calculate the activation energy (Ea) and the pre-exponential factor (A). These parameters provide insight into the energy barrier of the reaction and the frequency of effective collisions.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound (Note: This table is for illustrative purposes only and does not represent actual experimental data.)

| Experiment | [this compound] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient species formed during a chemical reaction are crucial for elucidating the reaction pathway. For this compound, no studies detailing the isolation or spectroscopic observation of reaction intermediates have been found.

Methods that would be employed for such characterization include:

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): Low-temperature NMR experiments could potentially trap and characterize unstable intermediates.

Infrared (IR) and Raman Spectroscopy: Time-resolved IR or in-situ Raman spectroscopy can monitor changes in functional groups as the reaction progresses, indicating the formation and consumption of intermediates.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and identify the mass of transient species in the reaction mixture.

Trapping Experiments: The addition of a trapping agent to the reaction can form a stable adduct with a reactive intermediate, which can then be isolated and characterized.

Postulated and Experimentally Supported Reaction Mechanisms

Without experimental data on the reactivity of this compound, any proposed reaction mechanism would be purely speculative. The structure of the molecule, featuring a substituted pyridine (B92270) ring with a methyl ester and a phenylthio group, suggests several potential reaction pathways, including:

Nucleophilic Aromatic Substitution: The phenylthio group could potentially be displaced by a strong nucleophile. The electron-withdrawing nature of the ester and the pyridine nitrogen would influence the regioselectivity of such a reaction.

Oxidation of the Thioether: The sulfur atom could be oxidized to a sulfoxide (B87167) or a sulfone, which would significantly alter the electronic properties and subsequent reactivity of the molecule.

Hydrolysis of the Ester: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reactions at the Methyl Group: The methyl group on the pyridine ring could potentially undergo reactions such as oxidation or deprotonation followed by electrophilic attack.

A thorough mechanistic investigation would involve comparing postulated mechanisms with experimental evidence, such as the kinetic data and the nature of the identified intermediates and final products.

Stereochemical Course of Reactions (if applicable)

The current structure of this compound is achiral. Therefore, discussions of stereochemistry would only become relevant if the compound were to react with a chiral reagent or if a reaction introduced a new stereocenter into the molecule. For instance, if the oxidation of the sulfur atom were to proceed with a chiral oxidizing agent, it could potentially lead to the formation of a non-racemic mixture of sulfoxide enantiomers. In such a case, the stereochemical course of the reaction would be investigated to determine if it proceeds with stereoselectivity or stereospecificity. However, no such studies have been reported.

Role in Organic Synthesis and Materials Science Research

Utility as a Versatile Building Block for Complex Organic Molecules

Organic building blocks are fundamental components in the assembly of more complex molecular architectures. bldpharm.com While specific examples of complex molecules synthesized from Methyl 5-methyl-6-(phenylthio)nicotinate are not detailed in available literature, its structure contains several key functional groups that lend themselves to further chemical modification. These include the methyl ester, the pyridine (B92270) ring, and the phenylthio group. Each of these sites offers a potential handle for a variety of chemical reactions, allowing for the construction of diverse and complex molecular frameworks.

Incorporation into Designed Polymeric Structures

Information regarding the direct incorporation of this compound into polymeric structures is not present in the currently accessible scientific literature.

Applications in Supramolecular Chemistry and Molecular Recognition Studies

There is no available research data detailing the application of this compound in the fields of supramolecular chemistry or molecular recognition.

Development of Novel Chemical Probes for Spectroscopic Applications

Currently, there are no published studies on the use of this compound in the development of chemical probes for spectroscopic applications.

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-methyl-6-(phenylthio)nicotinate, and how can purity be validated?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions, with thiol-containing intermediates (e.g., phenylthiol) reacting with activated pyridine derivatives. Post-synthesis purification via column chromatography (using silica gel and gradient elution) is common. Validate purity using HPLC (retention time comparison) and NMR (integration of aromatic protons and methyl groups) .

- Analytical Validation : Ensure consistency with published LCMS data (e.g., m/z values) and cross-reference melting points if available .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Stability : Store in inert, airtight containers under nitrogen at –20°C to avoid oxidation or hydrolysis. Stability testing under ambient conditions (25°C, 60% humidity) for 24–72 hours is recommended to assess short-term handling risks .

- Reactivity : Avoid exposure to strong acids/bases, oxidizing agents, or incompatible solvents (e.g., acetone, DMSO) that may induce decomposition .

Q. What analytical techniques are critical for characterizing this compound’s structure and confirming functional groups?

- Key Techniques :

- NMR : Analyze aromatic proton splitting patterns (e.g., pyridine ring protons) and methyl group signals (δ 2.5–3.0 ppm).

- LCMS : Confirm molecular ion peaks (e.g., m/z 796 [M]+ in analogous compounds) and fragmentation patterns .

- FTIR : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and thioether (C–S stretch at ~700 cm⁻¹) groups .

Advanced Research Questions

Q. How can contradictory data between studies on this compound’s bioactivity be resolved?

- Approach :

- Replicate Experiments : Ensure standardized protocols for dose, solvent, and assay conditions (e.g., cell lines, incubation time) .

- Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines, focusing on variables such as IC₅₀ values and statistical significance thresholds .

- Source Evaluation : Prioritize peer-reviewed studies with validated methodologies (e.g., repeated HPLC retention times or NMR spectra) over non-reproducible claims .

Q. What strategies optimize the reaction yield of this compound in scaled-up syntheses?

- Design Considerations :

- Catalyst Screening : Test palladium or copper catalysts for coupling efficiency.

- Solvent Optimization : Use greener solvents (e.g., ethanol/water mixtures) to improve solubility and reduce side reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

- Methods :

- DFT Calculations : Simulate electron density maps to predict nucleophilic/electrophilic sites on the pyridine ring .

- Molecular Docking : Use AutoDock Vina to model binding affinities with enzymes (e.g., kinases) based on steric and electronic complementarity .

- ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Validation Protocol :

- Reproduce Measurements : Use calibrated equipment (e.g., DSC for melting points, high-field NMR for spectra) .

- Cross-Reference : Compare with structurally similar analogs (e.g., methyl nicotinate derivatives) to identify outliers .

- Purity Assessment : Rule out impurities via elemental analysis or HRMS .

Q. What criteria determine the reliability of toxicity data for this compound?

- Evaluation Framework :

- Source Credibility : Prioritize studies adhering to OECD guidelines or IARC classifications .

- Dose-Response Consistency : Validate linearity in acute toxicity (LD₅₀) and mutagenicity (Ames test) results .

- Peer Review : Ensure data is published in journals with rigorous review processes (e.g., Chemical Research in Toxicology) .

Methodological Guidance

How can the PICOT framework structure research questions for in vivo studies of this compound?

- Application :

- Population (P) : Specify animal models (e.g., Sprague-Dawley rats).

- Intervention (I) : Define dose ranges and administration routes (oral vs. intravenous).

- Comparison (C) : Use placebo or positive controls (e.g., cisplatin for antitumor studies).

- Outcome (O) : Quantify endpoints like tumor volume reduction or biomarker expression.

- Time (T) : Set observation periods (e.g., 28 days) .

Q. What systematic review strategies synthesize fragmented data on this compound’s applications?

- Steps :

- Search Strategy : Use SciFinder or Reaxys with keywords (e.g., “nicotinate derivatives” AND “phenylthio”).

- Inclusion/Exclusion : Filter studies by publication date (last 10 years), peer-review status, and methodological rigor .

- Data Extraction : Tabulate physicochemical properties, bioactivity, and synthesis yields for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.